molecular formula C18H20S2 B14651917 2,2-Dibenzyl-1,3-dithiane CAS No. 40939-52-4

2,2-Dibenzyl-1,3-dithiane

Cat. No.: B14651917
CAS No.: 40939-52-4
M. Wt: 300.5 g/mol
InChI Key: QKTGRHAGQYQUJE-UHFFFAOYSA-N
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Description

2,2-Dibenzyl-1,3-dithiane is an organic compound with the molecular formula C18H20S2. It belongs to the class of 1,3-dithianes, which are cyclic thioacetals or cyclic thioketals. This compound is characterized by the presence of two benzyl groups attached to the 2-position of the 1,3-dithiane ring. It is commonly used in organic synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibenzyl-1,3-dithiane can be synthesized through the reaction of benzyl chloride with 1,3-dithiane in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base deprotonating the 1,3-dithiane to form a nucleophilic species that attacks the benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibenzyl-1,3-dithiane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiane ring to a dithiol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed to generate nucleophiles for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiols.

    Substitution: Various substituted dithianes depending on the nucleophile used.

Scientific Research Applications

2,2-Dibenzyl-1,3-dithiane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2,2-dibenzyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a useful intermediate in reactions that form carbon-carbon bonds. The benzyl groups provide additional stability and reactivity, allowing for selective transformations.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dithiane: A simpler compound without the benzyl groups.

    2,2-Dimethyl-1,3-dithiane: Contains methyl groups instead of benzyl groups.

    2,2-Diphenyl-1,3-dithiane: Contains phenyl groups instead of benzyl groups.

Uniqueness

2,2-Dibenzyl-1,3-dithiane is unique due to the presence of benzyl groups, which enhance its stability and reactivity compared to other 1,3-dithianes. This makes it particularly valuable in synthetic applications where selective transformations are required.

Properties

CAS No.

40939-52-4

Molecular Formula

C18H20S2

Molecular Weight

300.5 g/mol

IUPAC Name

2,2-dibenzyl-1,3-dithiane

InChI

InChI=1S/C18H20S2/c1-3-8-16(9-4-1)14-18(19-12-7-13-20-18)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2

InChI Key

QKTGRHAGQYQUJE-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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